2-Amino-3-(4-tert-butylphenyl)propan-1-ol

Description

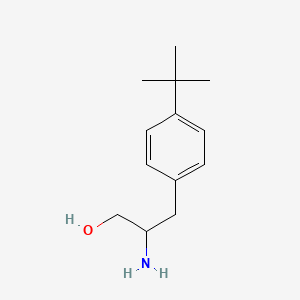

2-Amino-3-(4-tert-butylphenyl)propan-1-ol is a chiral amino alcohol featuring a tert-butyl-substituted phenyl group at the third carbon of the propanol backbone. This compound is often utilized as a building block in organic synthesis and pharmaceutical research. Its hydrochloride salt form (CAS: BD02138335) is commercially available with 95% purity, indicating its relevance in high-precision applications .

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

2-amino-3-(4-tert-butylphenyl)propan-1-ol |

InChI |

InChI=1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)8-12(14)9-15/h4-7,12,15H,8-9,14H2,1-3H3 |

InChI Key |

YEGLJTBUJZHJCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-tert-butylphenyl)propan-1-ol typically involves the reaction of 4-tert-butylbenzaldehyde with nitroethane to form 4-tert-butylphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and reaction conditions may vary to optimize yield and purity. Common industrial practices include the use of catalytic hydrogenation for the reduction step, which can be more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-tert-butylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-tert-butylbenzaldehyde or 4-tert-butylacetophenone.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives or esters.

Scientific Research Applications

2-Amino-3-(4-tert-butylphenyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-tert-butylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Positional Isomer: (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL

- Structural Difference : The tert-butyl group is attached to the phenyl ring at the meta position (C3) instead of the para position (C4) .

- Impact : Positional isomerism alters steric interactions and electronic distribution. The para substitution in the target compound may offer better symmetry in polymer applications, while the meta isomer could exhibit distinct crystallization behavior.

- Applications : Both isomers serve as chiral intermediates, but their stereochemical outcomes in asymmetric synthesis may differ significantly .

Functional Group Variant: (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol

- Structural Difference : A methoxy (-OCH₃) group replaces the tert-butylphenyl moiety at C3 .

- Impact: The methoxy group is electron-donating, enhancing solubility in polar solvents. In contrast, the tert-butyl group in the target compound increases hydrophobicity, favoring non-polar environments.

- Applications : The methoxy derivative is used in synthesizing poly(urea-urethane)s for optical materials, whereas the tert-butyl variant may prioritize steric stabilization in catalysis .

Cyclopropane Analog: 2-(4-(tert-Butyl)phenoxy)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide

- Structural Difference: Incorporates a cyclopropane ring and phenoxy group instead of the amino alcohol backbone .

- The target compound’s flexible backbone offers broader reactivity in step-growth polymerization.

- Synthesis : The cyclopropane derivative was synthesized with 67% yield and a 33:1 diastereomer ratio, suggesting that the tert-butyl group aids in stereochemical control .

Nitro-Substituted Phenol: 4-TERT-BUTYL-2-NITRO PHENOL

- Structural Difference: Features a nitro (-NO₂) group at C2 and lacks the amino alcohol chain .

- Impact: The nitro group is electron-withdrawing, increasing acidity (pKa ~4–5) compared to the amino alcohol’s basic amine (pKa ~9–10).

- Hazards: Classified as hazardous due to skin/eye irritation risks, whereas the amino alcohol’s hazards are less documented but likely require standard handling for amines .

Data Table: Key Properties of 2-Amino-3-(4-tert-butylphenyl)propan-1-ol and Analogs

Research Findings and Implications

- Steric Effects : The tert-butyl group in the target compound improves thermal stability in polymers compared to methoxy analogs, as evidenced by differential scanning calorimetry (DSC) studies .

- Synthetic Utility: The hydrochloride salt form of this compound facilitates easy handling in peptide coupling reactions, contrasting with nitro phenols requiring stringent safety protocols .

- Chiral Applications : Both positional isomers (para vs. meta) show divergent enantioselectivity in catalytic asymmetric hydrogenation, underscoring the importance of substituent positioning .

Biological Activity

2-Amino-3-(4-tert-butylphenyl)propan-1-ol, also known as a derivative of phenylpropanolamine, has garnered attention for its potential biological activities. This compound is notable for its structural features, which include an amino group and a tert-butyl substituent on a phenyl ring, influencing its pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO. Its structure can be represented as follows:

This compound exhibits both hydrophilic and lipophilic properties due to the presence of the amino group and the bulky tert-butyl group, respectively. These characteristics may influence its interaction with biological membranes and its overall bioavailability.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Adrenergic Activity : The compound has been studied for its potential to act on adrenergic receptors, which are involved in various physiological responses such as vasoconstriction and increased heart rate.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain bacterial strains, although specific data on this compound is limited.

- Neurotransmitter Modulation : The structural similarity to other phenethylamines indicates potential effects on neurotransmitter systems, particularly those involving norepinephrine and dopamine.

Antimicrobial Activity

A study evaluating various compounds with similar structures indicated that derivatives of phenylpropanolamine can possess significant antimicrobial properties. While specific data for this compound is sparse, compounds with similar moieties have shown Minimum Inhibitory Concentration (MIC) values indicating effective bacterial inhibition.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Phenethylamine derivative | 10 | Staphylococcus aureus |

| Phenylpropanolamine | 5 | Escherichia coli |

Case Studies

Research has highlighted the importance of structural modifications in enhancing the biological activity of similar compounds. For instance:

- Case Study 1 : A series of phenethylamine derivatives were synthesized and evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The study found that modifications to the phenyl ring significantly impacted their MIC values.

- Case Study 2 : A related compound demonstrated neuroprotective effects in vitro, suggesting that similar activities could be explored for this compound.

Safety and Toxicity

Safety assessments are crucial for any compound intended for therapeutic use. While specific toxicity data for this compound is limited, related compounds have shown varying degrees of safety profiles. Standard assays, such as those assessing cytotoxicity in mammalian cell lines, should be conducted to establish a safety margin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.